molecular formula C11H15ClN2O B13894898 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride

9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride

Cat. No.: B13894898
M. Wt: 226.70 g/mol
InChI Key: HTLLGAANSFZYDN-UHFFFAOYSA-N
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Description

9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride is a nitrogen-containing spirocyclic compound characterized by a unique bicyclic framework. Key structural features include:

  • A spiro[5.5]undecane core with a 3-azaspiro ring (one nitrogen atom in the spiro junction).
  • A carbonitrile group at position 8, enhancing electrophilicity and interaction with biological targets.
  • A hydrochloride salt, improving aqueous solubility compared to the free base form.

This compound is of interest in medicinal chemistry due to the spirocyclic architecture, which imposes conformational rigidity—a desirable trait for selective receptor binding .

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

9-oxo-3-azaspiro[5.5]undec-10-ene-10-carbonitrile;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c12-8-9-7-11(2-1-10(9)14)3-5-13-6-4-11;/h7,13H,1-6H2;1H

InChI Key

HTLLGAANSFZYDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)C=C(C1=O)C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound is generally achieved via a multi-step process involving:

  • Preparation of heterocyclic 4-substituted aldehydes as key intermediates.
  • Robinson annelation of these aldehydes with methyl vinyl ketone to form spirocyclic enones.
  • Subsequent hydrogenation to yield the final spirocyclic ketones.

This approach has been extensively studied and optimized to improve yields and purity, particularly by the research group at the Vienna University of Technology (Fröhlich et al., 2009).

Preparation of Heterocyclic 4-Carboxaldehydes

The starting materials for the synthesis are aliphatic 4-substituted heterocyclic aldehydes such as 1-methyl-4-piperidinecarboxaldehyde, 4-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, 2H-tetrahydrothiopyran-4-carboxaldehyde, and 2H-tetrahydropyran-4-carboxaldehyde.

A novel synthetic route was developed for 1-methyl-4-piperidinecarboxaldehyde, starting from 1-methylpiperidin-4-one (1). The key steps include:

  • Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to form the enol ether intermediate 4-(methoxymethylene)-1-methylpiperidine (2).
  • Acidic hydrolysis of the enol ether to yield the aldehyde (3) in high overall yield.

This method provides advantages over previous routes by improving stability and scalability of intermediates and simplifying purification (Table 1).

X (Substituent) Starting Ketone Enol Ether Yield (%) Aldehyde Yield (%)
N-CH3 1 2 79 3 87
N-COO-t-Bu 6 7 88 8 77
S 11 12 77 14 76

Table 1: Syntheses of heterocyclic carboxaldehydes via Wittig reaction and hydrolysis

For 2H-tetrahydrothiopyran-4-carboxaldehyde (14), a challenging substrate, an alternative Lewis acid-promoted rearrangement of 1-oxa-6-thiaspiro[2.5]octane (13) using lithium iodide in dry tetrahydrofuran (THF) was developed, yielding the aldehyde in moderate yield (41%) with improved operational convenience.

2H-tetrahydropyran-4-carboxaldehyde (20) was synthesized from 4H-tetrahydropyran-4,4-dicarboxylic acid diethyl ester (17) through a saponification/decarboxylation sequence followed by reduction and Swern oxidation to afford the aldehyde in good yields (Table 4).

Robinson Annelation to Form 3-Heterospiro[5.5]undec-7-en-9-ones

The key step to construct the spirocyclic framework is the Robinson annelation, which involves:

  • Condensation of the heterocyclic aldehydes with methyl vinyl ketone.
  • Michael-type addition under basic conditions.

Triton B (benzyltrimethylammonium hydroxide) in tert-butanol was the preferred catalyst for most substrates, except for the oxaspiro derivative where phosphoric acid in benzene gave better yields by minimizing by-products.

X (Substituent) Catalyst Solvent Yield (%)
N-CH3 Triton B t-BuOH 50
N-COO-t-Bu Triton B t-BuOH 60
S Triton B t-BuOH 47
O H3PO4 Benzene 72

Table 2: Robinson annelation yields for various heterospiro[5.5]undec-7-en-9-ones

Hydrogenation to 3-Heterospiro[5.5]undecan-9-ones

The enones obtained from the annelation were hydrogenated using palladium on carbon (Pd/C) catalyst in ethyl acetate to avoid ketalization side reactions. The reaction conditions were mostly ambient temperature and 4.5 bar hydrogen pressure, except for sulfur-containing substrates requiring elevated temperature and longer reaction times due to catalyst poisoning.

X (Substituent) Reaction Conditions Yield (%)
N-CH3 4.5 bar H2, 18h, ambient temp 91
N-COO-t-Bu 4.5 bar H2, 18h, ambient temp 84
S 4.5 bar H2, 8 days, 50 °C 91
O 4.5 bar H2, 18h, ambient temp 81

Table 3: Hydrogenation conditions and yields for spirocyclic enones

Final Conversion to this compound

While the above steps outline the preparation of the spirocyclic ketone core, the specific introduction of the carbonitrile group and formation of the hydrochloride salt generally follows from functional group transformations on the spirocyclic scaffold. Detailed protocols for this final step are less frequently reported in open literature but typically involve:

  • Nucleophilic substitution or cyanation reactions at the appropriate carbon center.
  • Acidification with hydrochloric acid to form the hydrochloride salt.

The compound's molecular formula is C11H15ClN2O, with a molecular weight of 226.70 g/mol.

Summary of Key Research Findings

  • The use of Wittig reaction intermediates for aldehyde preparation improves yield and stability compared to traditional methods.
  • Robinson annelation catalyzed by Triton B or phosphoric acid efficiently constructs the spirocyclic ring system.
  • Hydrogenation in ethyl acetate with Pd/C is effective for reducing the enone to the ketone, with sulfur heteroatoms requiring more rigorous conditions.
  • The synthetic route is modular and adaptable, allowing for the preparation of various heterospiro[5.5]undecane derivatives, including the target compound this compound.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework.

Scientific Research Applications

9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Functional Group Analysis

The following compounds share structural similarities but differ in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride Oxo (C9), Carbonitrile (C8), HCl salt Not explicitly provided - High polarity due to CN and HCl; rigid spiro core
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate tert-Butoxycarbonyl (Boc) group C₁₅H₂₅NO₃ 267.36 Lipophilic Boc group; neutral form with LogP 1.51
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Benzyl ester C₂₂H₂₆N₂O₃ 366.46 Aromatic benzyl group; ester functionality
(6S)-7-Amino-1-[(1S)-1-phenylethyl]-1-azaspiro[5.5]undec-7-ene-8-carbonitrile Amino group, phenylethyl substituent C₁₉H₂₅N₃ 295.42 Chiral centers; amino group enhances basicity
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride Oxygen atom in spiro junction C₈H₁₇ClN₂O₂S 240.75 Oxa-aza hybrid; sulfur-containing variant

Key Observations :

  • Hydrochloride salt derivatives (e.g., the target compound) exhibit superior water solubility compared to neutral esters like the tert-butyl or benzyl derivatives .
  • Boc and benzyl groups are common protecting moieties, influencing synthetic pathways and stability .

Physicochemical Properties

Property Target Compound tert-Butyl Derivative 1-Oxa-9-azaspiro Compound
LogP Likely <1 (due to HCl) 1.51 Not provided
Water Solubility High (HCl salt) Low (neutral ester) Moderate (hydrochloride salt)
Molecular Weight - 267.36 240.75
Boiling Point - 381.1°C Not provided

Insights :

  • The hydrochloride salt in the target compound drastically improves solubility, making it more suitable for aqueous formulations than tert-butyl or benzyl esters.
  • The oxo group in all analogs contributes to hydrogen-bonding capacity, critical for target engagement in biological systems .

Biological Activity

Chemical Identity

  • Name : 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride
  • CAS Number : 2758306-70-4
  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 224.71 g/mol

This compound is part of a class of spirocyclic compounds that have garnered attention for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may function as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Pathogen TypeActivity ObservedReference
Gram-positiveInhibition of growth
Gram-negativeModerate inhibition
Fungal strainsEffective antifungal

Anticancer Potential

Recent investigations into the anticancer potential of this compound have shown promising results. It appears to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with evidence of apoptosis via caspase activation.
  • Lung Cancer Models : In another study involving A549 lung cancer cells, treatment with this compound resulted in G1 phase cell cycle arrest and increased levels of pro-apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Cytotoxicity Profile

While demonstrating potent biological activity, it is crucial to assess the cytotoxicity profile to determine the safety margin for therapeutic applications. The compound has shown selective toxicity towards cancer cells while sparing normal human cells at lower concentrations.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)25
A549 (Lung)30
Normal Fibroblasts>100

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride, and how do they differ in stereochemical control?

  • Methodology : Two primary approaches are documented:

  • Hydrogenation : Reduction of the double bond in 9-Oxo-3-azaspiro[5.5]undec-7-ene precursors using palladium on charcoal under hydrogen pressure (4.5 bar, 18 hours). This method achieves quantitative yields but requires careful catalyst selection to avoid over-reduction .
  • Spirocenter Formation : Alkylation of aminonitriles to construct the spirocyclic framework. Stereochemical outcomes depend on the chiral auxiliary (e.g., phenethyl groups), as shown in the synthesis of related spirocyclic alkaloids .
    • Key Consideration : Hydrogenation is preferred for scalability, while alkylation allows modular stereochemical tuning.

Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?

  • 1H-NMR : Signals at δ 3.44 (t, 4H) and 2.35 (t, 4H) confirm the spirocyclic backbone, while the absence of olefinic protons (δ 5–6 ppm) verifies successful hydrogenation of the double bond .
  • 13C-NMR : A carbonyl resonance at δ 211.5 ppm confirms the 9-oxo group. Overlapping signals in crowded regions (e.g., δ 1.5–2.0 ppm) may require DEPT or 2D-COSY for resolution .
  • Elemental Analysis : Used to validate purity (>97%) and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can hydrogenation conditions be optimized to reduce the double bond in 9-Oxo-3-azaspiro[5.5]undec-7-ene precursors without over-reducing functional groups?

  • Catalyst Screening : Palladium on charcoal (5% w/w) at 4.5 bar H₂ minimizes side reactions compared to platinum or Raney nickel, which may reduce nitriles to amines .
  • Solvent Effects : Ethyl acetate enhances selectivity by stabilizing intermediates, whereas polar solvents (e.g., methanol) may promote over-reduction.
  • Pressure Modulation : Lower pressures (1–2 bar) with prolonged reaction times (24–48 hours) improve control but reduce throughput .

Q. What strategies address discrepancies in stereochemical outcomes during spirocenter alkylation?

  • Chiral Auxiliaries : Use of (1S)-1-phenylethyl groups directs alkylation to form the desired (6S,7S) configuration, as demonstrated in perhydrohistrionicotoxin analogs .
  • Temperature Control : Reactions below –20°C suppress epimerization, critical for maintaining enantiomeric excess (>95%) .
  • By-Product Analysis : LC-MS monitoring identifies diastereomeric impurities, which can be removed via recrystallization in hexane/ethyl acetate mixtures .

Q. What purification techniques are effective for isolating spirocyclic compounds with hygroscopic intermediates?

  • Distillation : Kugelrohr distillation under reduced pressure (0.02 Torr) isolates volatile impurities while preserving the spirocyclic core .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–50%) resolve closely related derivatives.
  • Hygroscopicity Mitigation : Handle intermediates under inert gas (N₂/Ar) and use anhydrous solvents (e.g., THF over EtOH) to prevent hydrolysis .

Q. How do storage conditions impact the stability of this compound?

  • Temperature : Storage at –20°C in amber vials prevents thermal degradation and photolytic cleavage of the nitrile group .
  • Moisture Control : Desiccants (e.g., molecular sieves) in sealed containers avoid hydrate formation, which alters solubility and reactivity .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show <2% decomposition when stored under optimal conditions .

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